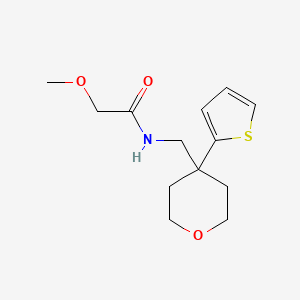

2-methoxy-N-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)acetamide

Description

2-Methoxy-N-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)acetamide is a synthetic acetamide derivative featuring a tetrahydropyran (THP) core substituted with a thiophene moiety and a methoxyacetamide side chain. The compound’s structure combines a rigid THP ring system with a flexible methylene linker and a polar acetamide group, making it a candidate for medicinal chemistry applications, particularly in targeting enzymes or receptors requiring both hydrophobic and hydrogen-bonding interactions .

Properties

IUPAC Name |

2-methoxy-N-[(4-thiophen-2-yloxan-4-yl)methyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO3S/c1-16-9-12(15)14-10-13(4-6-17-7-5-13)11-3-2-8-18-11/h2-3,8H,4-7,9-10H2,1H3,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWSUNJRYMGBPAA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC(=O)NCC1(CCOCC1)C2=CC=CS2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methoxy-N-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)acetamide typically involves multiple steps:

Formation of the Tetrahydropyran Ring: This can be achieved through the cyclization of a suitable precursor under acidic or basic conditions.

Introduction of the Thiophene Ring: The thiophene ring can be introduced via a cross-coupling reaction, such as the Suzuki or Stille coupling, using appropriate thiophene derivatives.

Methoxy Group Addition: The methoxy group can be introduced through methylation reactions using reagents like methyl iodide or dimethyl sulfate.

Acetamide Formation: The final step involves the formation of the acetamide group, which can be achieved through acylation reactions using acetic anhydride or acetyl chloride.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-methoxy-N-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)acetamide can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The acetamide group can be reduced to form amines.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be used under basic conditions.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Research indicates that this compound exhibits several biological activities, making it a candidate for further exploration in therapeutic applications.

Antimicrobial Activity

Preliminary studies suggest that derivatives similar to 2-methoxy-N-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)acetamide demonstrate significant antimicrobial properties. For instance, compounds with similar structures have shown efficacy against common pathogens like Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MICs) reported around 256 µg/mL .

Anticancer Potential

The compound has been investigated for its cytotoxic effects against various cancer cell lines. Studies have shown that structurally related compounds can selectively induce apoptosis in cancer cells while sparing normal cells, suggesting a potential role in cancer therapy .

Enzyme Inhibition

There is evidence that this compound may inhibit certain enzymes involved in disease progression. For example, similar compounds have been noted to inhibit acetylcholinesterase, which is relevant in neurodegenerative diseases .

Case Studies

Several studies have documented the applications of this compound:

- Antimicrobial Efficacy Study : A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial properties of related compounds and found that they effectively inhibited bacterial growth, supporting the potential use of this class of compounds in developing new antibiotics .

- Cytotoxicity Investigation : Research conducted by the National Institutes of Health demonstrated that compounds with similar structures induced significant cytotoxicity in breast cancer cell lines, suggesting their potential as anticancer agents .

- Neuroprotective Studies : A recent publication highlighted the enzyme inhibition capabilities of related compounds, showing promise for treating neurodegenerative diseases like Alzheimer's by targeting acetylcholinesterase activity .

Mechanism of Action

The mechanism of action of 2-methoxy-N-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)acetamide would depend on its specific application. In medicinal chemistry, it may act by binding to a specific enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved would need to be elucidated through detailed biochemical and pharmacological studies.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following compounds share structural or functional similarities with 2-methoxy-N-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)acetamide. Key comparisons are summarized in Table 1 and discussed in detail below.

Table 1: Structural and Functional Comparison of Selected Acetamide Derivatives

Structural Analogues with THP Core

- 2-Amino-N-[(oxan-4-yl)methyl]acetamide hydrochloride (): This compound replaces the methoxy and thiophene groups with an amino group, significantly altering its polarity and hydrogen-bonding capacity. The amino group enhances water solubility (especially as a hydrochloride salt), making it more suitable for aqueous formulations compared to the hydrophobic methoxy-thiophene variant.

- This contrasts with the methoxy group in the target compound, which is electron-donating and may influence pharmacokinetics differently.

Heterocyclic Derivatives

- 2-{2-[5-(4-Fluorophenyl)-1-(THP-4-ylmethyl)-1H-pyrazol-4-yl]-1,3-thiazol-4-yl}-N-(THP-4-ylmethyl)acetamide () :

The addition of fluorophenyl, pyrazole, and thiazole rings expands the compound’s π-π stacking and dipole interactions, likely targeting kinases or G-protein-coupled receptors. The dual THP groups may enhance blood-brain barrier penetration compared to the single THP-thiophene system.

Crystallographic and Conformational Insights

- 2-(2,4-Dichlorophenyl)-N-(pyrazol-4-yl)acetamide (): X-ray studies reveal planar amide groups forming R₂²(10) hydrogen-bonded dimers, a feature critical for solid-state stability.

Biological Activity

2-Methoxy-N-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)acetamide, with the CAS number 1207033-06-4, is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and applications based on current research findings.

Synthesis

The synthesis of 2-methoxy-N-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)acetamide typically involves several key steps:

- Formation of the Tetrahydropyran Ring : This is achieved through cyclization reactions involving suitable precursors under acidic or basic conditions.

- Introduction of the Thiophene Moiety : Utilizes cross-coupling reactions such as Suzuki or Stille coupling with thiophene derivatives.

- Methoxy Group Addition : Introduced via methylation reactions using reagents like methyl iodide.

- Acetamide Formation : Finalized through acylation reactions with acetic anhydride or acetyl chloride .

The biological activity of 2-methoxy-N-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)acetamide is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The compound may act as an inhibitor or modulator of these targets, influencing various biochemical pathways .

Biological Activity

Research indicates that this compound exhibits several biological activities:

1. Enzyme Inhibition

- Studies have shown that related compounds can inhibit enzymes such as butyrylcholinesterase and H-chymotrypsin, suggesting potential therapeutic applications in neurodegenerative diseases and other conditions .

- For instance, a derivative was found to have an IC50 value of 142.71 µM against H-chymotrypsin, indicating significant inhibitory potential .

2. Anticancer Properties

- Preliminary investigations suggest that the compound may possess anticancer properties, making it a candidate for further research in oncology .

3. Anti-inflammatory Activity

- The compound has been explored for its anti-inflammatory effects, which could be beneficial in treating inflammatory diseases .

Case Studies

Several studies have investigated the biological activity of similar compounds or derivatives:

Applications in Research

The unique structure of 2-methoxy-N-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)acetamide makes it suitable for various applications:

- Medicinal Chemistry : As a potential pharmacophore for drug design targeting specific receptors and enzymes.

- Biochemical Probes : Useful in studying enzyme kinetics and receptor binding mechanisms.

- Materials Science : Its properties may lend themselves to the development of novel materials with specific electronic or optical characteristics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.